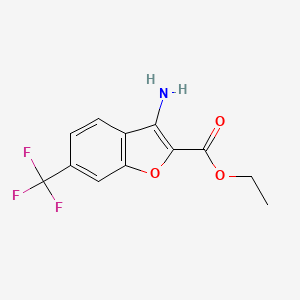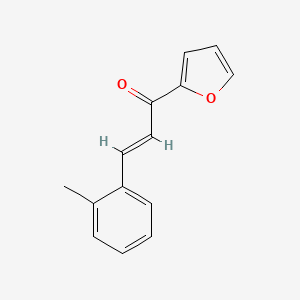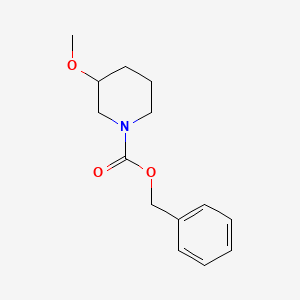amine CAS No. 893569-78-3](/img/structure/B6338536.png)
[(2,6-Dichlorophenyl)methyl](prop-2-en-1-yl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“(2,6-Dichlorophenyl)methylamine” is a chemical compound with the molecular formula C10H11Cl2N and a molecular weight of 216.11 . It is also known by other synonyms such as N-[(2,6-dichlorophenyl)methyl]prop-2-en-1-amine and Benzenemethanamine, 2,6-dichloro-N-2-propen-1-yl- .
Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using single-crystal X-ray diffraction technique . The title compound crystallizes in the orthorhombic crystal system of P-2 1 2 1 2 1 space group . The molecular geometry and vibrational frequencies (FT-IR) of the title compound have been calculated using the DFT/ (B3LYP) method with 6-311++ G (d, p) basis set and compared with the experimental data .Physical And Chemical Properties Analysis
The predicted boiling point of “(2,6-Dichlorophenyl)methylamine” is 282.5±30.0 °C, and its predicted density is 1.180±0.06 g/cm3 . The predicted pKa value is 7.55±0.20 .科学研究应用
DCPMPA has been studied for its potential use in the treatment of a variety of psychiatric and neurological disorders, such as depression, anxiety, schizophrenia, and Alzheimer’s disease. It has also been studied for its ability to modulate the activity of other neurotransmitter systems, including the dopamine, norepinephrine, and GABA systems. In addition, DCPMPA has been studied for its ability to act as an agonist of the 5-HT2A receptor, a neurotransmitter receptor involved in the regulation of mood, emotion, and cognition.
作用机制
DCPMPA acts as an agonist of the 5-HT2A receptor, which is a G-protein coupled receptor that is involved in the regulation of mood, emotion, and cognition. When DCPMPA binds to the 5-HT2A receptor, it activates the receptor, which results in the release of various neurotransmitters, such as serotonin, dopamine, and norepinephrine. This, in turn, leads to an increase in the activity of these neurotransmitters, which can have a variety of effects on mood, emotion, and cognition.
Biochemical and Physiological Effects
The activation of the 5-HT2A receptor by DCPMPA has been shown to have a variety of biochemical and physiological effects. These effects include increased levels of serotonin, dopamine, and norepinephrine, as well as increased levels of the hormones cortisol and oxytocin. In addition, DCPMPA has been shown to increase the activity of the hypothalamic-pituitary-adrenal (HPA) axis, resulting in increased levels of cortisol and other hormones involved in the stress response. Finally, DCPMPA has been shown to modulate the activity of other neurotransmitter systems, such as the dopamine and GABA systems.
实验室实验的优点和局限性
DCPMPA has several advantages when used in laboratory experiments. It is relatively easy to synthesize and is available in a variety of concentrations. In addition, it is relatively stable and has a long shelf life. However, there are also some limitations to using DCPMPA in laboratory experiments. It is not water soluble, so it must be dissolved in a solvent before it can be used. Additionally, DCPMPA is not very soluble in organic solvents, so it may require a high concentration of the solvent in order to be effective.
未来方向
There are a variety of potential future directions for research into DCPMPA. These include further studies into its potential use in the treatment of psychiatric and neurological disorders, as well as its ability to modulate the activity of other neurotransmitter systems. Additionally, further research is needed to determine the long-term effects of DCPMPA on the 5-HT2A receptor and other neurotransmitter systems. Finally, future studies should focus on developing new methods for synthesizing DCPMPA and optimizing its concentration for use in laboratory experiments.
合成方法
DCPMPA is synthesized through a multi-step process that involves the reaction of 2,6-dichlorobenzaldehyde with prop-2-en-1-yl amine in the presence of a catalyst. The reaction product is then purified with a series of filtration steps, followed by recrystallization. This process yields a white crystalline powder with a purity of 98-99%.
安全和危害
属性
IUPAC Name |
N-[(2,6-dichlorophenyl)methyl]prop-2-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c1-2-6-13-7-8-9(11)4-3-5-10(8)12/h2-5,13H,1,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZZNJBHCIJWVAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNCC1=C(C=CC=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


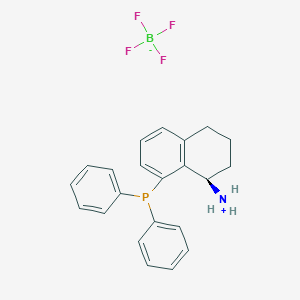
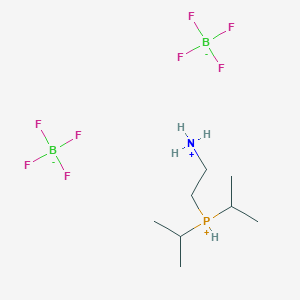
amine](/img/structure/B6338476.png)
![4-{[(Butan-2-yl)amino]methyl}-N,N-diethylaniline](/img/structure/B6338484.png)
![Butyl[(3,4,5-trimethoxyphenyl)methyl]amine](/img/structure/B6338490.png)
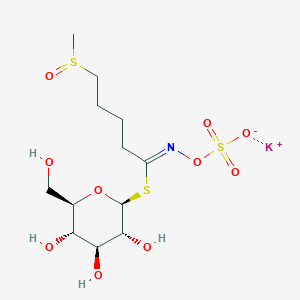
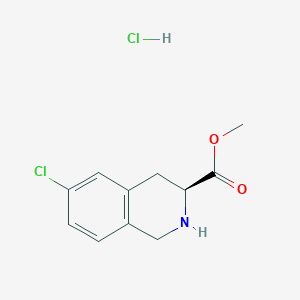

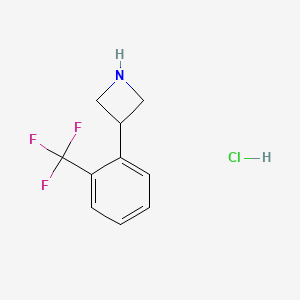
![2-(3-Fluoro-phenyl)-6,7-dihydro-5H-pyrazolo[1,5-a]pyrazin-4-one, 95%](/img/structure/B6338548.png)
